An In-Depth Technical Guide to 4-Hydroxy-N-demethyltoremifene: Structure, Properties, and Scientific Context
An In-Depth Technical Guide to 4-Hydroxy-N-demethyltoremifene: Structure, Properties, and Scientific Context
This guide provides a comprehensive technical overview of 4-Hydroxy-N-demethyltoremifene, a key metabolite of the selective estrogen receptor modulator (SERM), toremifene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its chemical identity, pharmacological significance, and the analytical methodologies pertinent to its study. Given the specialized nature of this metabolite, this guide also draws upon established data for its close structural analogs, namely endoxifen (4-hydroxy-N-desmethyltamoxifen) and 4-hydroxytoremifene, to provide a more complete operational context.
Introduction: The Significance of Toremifene Metabolism
Toremifene, a chlorinated triphenylethylene derivative, is utilized in the treatment of hormone receptor-positive breast cancer. Its therapeutic action is primarily mediated through its competitive antagonism of the estrogen receptor (ER). However, the parent drug undergoes extensive hepatic metabolism, primarily orchestrated by cytochrome P450 enzymes, notably CYP3A4, leading to the formation of several active metabolites.[1] These metabolites, including N-demethyltoremifene, 4-hydroxytoremifene, and 4-Hydroxy-N-demethyltoremifene, are not mere byproducts but active pharmacological agents that contribute significantly to the overall clinical efficacy and hormonal effects of toremifene treatment.[2] Understanding the individual characteristics of these metabolites is therefore paramount for a complete comprehension of toremifene's mechanism of action and for the optimization of endocrine therapies.
Chemical Identity and Structure
4-Hydroxy-N-demethyltoremifene is a hydroxylated and N-demethylated derivative of toremifene. Its chemical structure is characterized by a triphenylethylene core, with a phenol group and an N-methylaminoethoxy side chain.
Chemical Structure
The structure of 4-Hydroxy-N-demethyltoremifene is presented below:
Caption: 2D representation of 4-Hydroxy-N-demethyltoremifene.
Stereoisomerism
Similar to other triphenylethylene compounds like tamoxifen and toremifene, 4-Hydroxy-N-demethyltoremifene possesses a central double bond that gives rise to geometric isomers (Z and E). The biological activity of these isomers can differ significantly. For the analogous and well-studied tamoxifen metabolite, endoxifen, the Z-isomer is the more potent antiestrogen. It is critical to consider the isomeric composition of any sample of 4-Hydroxy-N-demethyltoremifene, as interconversion between isomers can occur in solution, potentially impacting experimental results.[3]
Physicochemical Properties
Detailed experimental data for the physicochemical properties of 4-Hydroxy-N-demethyltoremifene are not extensively reported in the literature. However, computed properties and data from its close structural analogs provide valuable estimations.
| Property | Value/Information | Source |
| IUPAC Name | 4-[(Z)-4-chloro-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | PubChem[4] |
| Molecular Formula | C₂₅H₂₆ClNO₂ | PubChem[4] |
| Molecular Weight | 407.9 g/mol | PubChem[4] |
| CAS Number | 125618-41-9 | PubChem[4] |
| Appearance | Likely a white to off-white solid | Inferred from related compounds[] |
| Melting Point | Not available. For comparison, the melting point of (Z)-4-hydroxytoremifene is 163-165 °C. | BOC Sciences[] |
| Solubility | Expected to be soluble in organic solvents such as DMSO and methanol. | Inferred from related compounds |
| Stability | As a triphenylethylene derivative with Z and E isomers, it is likely susceptible to isomerization in solution, especially when exposed to light or acid/base conditions. Stock solutions should be stored protected from light at low temperatures. The 4-hydroxy metabolites of toremifene can also be oxidized to reactive quinone methides. | Inferred from related compounds[3][6] |
Pharmacological Profile
4-Hydroxy-N-demethyltoremifene is a pharmacologically active metabolite that exhibits significant antiestrogenic properties. Its activity is comparable to that of other key active metabolites of toremifene and tamoxifen.
Mechanism of Action
The primary mechanism of action of 4-Hydroxy-N-demethyltoremifene is its high-affinity binding to the estrogen receptor (ERα and ERβ). This binding event competitively inhibits the binding of estradiol to the receptor, thereby blocking the transcriptional activation of estrogen-responsive genes that are critical for the proliferation of hormone-dependent breast cancer cells.[2] The pharmacological effects of toremifene are, in part, attributable to metabolites like 4-hydroxy-N-demethyltoremifene.[2]
Comparative Potency
Studies on the metabolites of toremifene and the analogous tamoxifen have consistently demonstrated that 4-hydroxylation significantly enhances the binding affinity for the estrogen receptor. For instance, 4-hydroxytoremifene binds to the ER with a much higher affinity than toremifene itself.[2] Similarly, the tamoxifen metabolite endoxifen (4-hydroxy-N-desmethyltamoxifen) is considered a principal active metabolite due to its high ER affinity and significant circulating concentrations.[7][8] It is highly probable that 4-Hydroxy-N-demethyltoremifene shares this characteristic of high antiestrogenic potency, contributing to the overall therapeutic effect of toremifene. In vitro studies have shown that 4-hydroxy-N-desmethyltoremifene is a potent antiestrogen.[1]
Metabolic Pathways and Toxicological Considerations
Formation of 4-Hydroxy-N-demethyltoremifene
Toremifene is extensively metabolized in the liver. The formation of 4-Hydroxy-N-demethyltoremifene involves two key biotransformation steps: N-demethylation and 4-hydroxylation. The sequence of these reactions can vary, as illustrated in the metabolic pathway diagram below.
Caption: Simplified metabolic pathway of toremifene.
Toxicological Profile and Reactive Metabolites
A potential toxicological concern with 4-hydroxylated triphenylethylene compounds is their further oxidation to electrophilic quinone methides.[6] These reactive intermediates have the potential to form adducts with cellular macromolecules, including DNA, which could contribute to genotoxicity. Research on 4-hydroxytoremifene has shown that it can be oxidized to a corresponding quinone methide.[6][9] Given its structural similarity, it is plausible that 4-Hydroxy-N-demethyltoremifene could also undergo such bioactivation. However, specific studies on the formation and reactivity of the quinone methide derived from 4-Hydroxy-N-demethyltoremifene are not widely available.
Synthesis and Analytical Methodologies
The lack of a commercial standard for 4-Hydroxy-N-demethyltoremifene often necessitates its chemical synthesis for research purposes. Furthermore, reliable analytical methods are crucial for its detection and quantification in biological matrices.
Synthetic Approaches
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Protection of the phenolic hydroxyl group of a suitable starting material, such as 4,4'-dihydroxybenzophenone.
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Introduction of the N-methylaminoethoxy side chain.
-
A McMurry reaction to form the triphenylethylene core.
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Demethylation of the tertiary amine to a secondary amine.
-
Deprotection of the phenolic hydroxyl group.
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Purification and separation of the Z and E isomers , typically achieved by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
The following diagram outlines a conceptual workflow for the synthesis and purification of 4-Hydroxy-N-demethyltoremifene, based on methodologies for analogous compounds.
Caption: Conceptual workflow for the synthesis and purification of 4-Hydroxy-N-demethyltoremifene.
Analytical Protocols
The analysis of 4-Hydroxy-N-demethyltoremifene in biological samples such as plasma, serum, or tissue homogenates typically requires highly sensitive and specific analytical techniques due to its low concentrations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.
5.2.1. Sample Preparation
A crucial first step in the analysis is the efficient extraction of the analyte from the biological matrix. Common techniques include:
-
Protein Precipitation: A simple and rapid method where a solvent such as acetonitrile is added to the sample to precipitate proteins, which are then removed by centrifugation.[11]
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent.
5.2.2. Chromatographic Separation
Reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to separate 4-Hydroxy-N-demethyltoremifene from other metabolites and endogenous matrix components.
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[12]
5.2.3. Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for quantification.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Selected reaction monitoring (SRM) is employed, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored for quantification. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
5.2.4. A Note on Isomer Separation
Standard analytical methods may not separate the Z and E isomers of 4-Hydroxy-N-demethyltoremifene. If the separate quantification of each isomer is required, specialized chromatographic conditions, including potentially different column chemistries or mobile phase compositions, may be necessary.
Conclusion and Future Directions
4-Hydroxy-N-demethyltoremifene is a pharmacologically important metabolite of toremifene, contributing to its antiestrogenic activity. While its significance is underscored by parallels with the well-characterized tamoxifen metabolite, endoxifen, there remains a notable scarcity of detailed experimental data specifically for this compound. Future research should focus on the definitive characterization of its physicochemical properties, the development of validated synthetic and analytical protocols, and a thorough investigation of its toxicological profile, particularly the potential for quinone methide formation. Such studies will provide a more complete understanding of the pharmacology of toremifene and may inform the development of more effective and safer endocrine therapies for breast cancer.
References
- Kangas, L. (1990). Biochemical and pharmacological effects of toremifene metabolites. Cancer Chemotherapy and Pharmacology, 27(1), 8-12.
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Wikipedia. (2023). Toremifene. In Wikipedia. Retrieved from [Link]
- Fauq, A. H., Maharvi, G. M., & Sinha, D. (2010). A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen). Bioorganic & Medicinal Chemistry Letters, 20(10), 3036-3038.
- Dahmane, E., et al. (2000). 4-Hydroxylated metabolites of the antiestrogens tamoxifen and toremifene are metabolized to unusually stable quinone methides. Chemical Research in Toxicology, 13(1), 45-52.
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PubChem. (n.d.). 4-Hydroxy-N-demethyltoremifene. National Center for Biotechnology Information. Retrieved from [Link]
- Ruenitz, P. C., et al. (1998). Synthesis and reactivity of potential toxic metabolites of tamoxifen analogues: droloxifene and toremifene o-quinones. Chemical Research in Toxicology, 11(7), 817-823.
- Antunes, M. V., et al. (2015). Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots--development, validation and clinical application during breast cancer adjuvant therapy. Talanta, 132, 775-784.
- Madlensky, L., et al. (2011). Tissue distribution of 4-hydroxy-N-desmethyltamoxifen and tamoxifen-N-oxide.
- Google Patents. (n.d.). EP1727532B1 - Chemically stable compositions of 4-hydroxy tamoxifen.
- Johnson, M. D., et al. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen.
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SciSpace. (n.d.). Pharmacological Characterization of 4-hydroxy- N -desmethyl Tamoxifen, a Novel Active Metabolite of Tamoxifen. Retrieved from [Link]
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